molecular formula C14H14N2O3 B12743737 3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- CAS No. 139297-29-3

3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)-

Cat. No.: B12743737
CAS No.: 139297-29-3
M. Wt: 258.27 g/mol
InChI Key: CXLWJZPKJKFJTQ-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- typically involves the cycloaddition of nitrile oxides with olefins or other suitable substrates. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- is unique due to its specific functional groups and the resulting chemical properties. Its acetyl group, in particular, may confer distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

139297-29-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-acetyl-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-8-5-4-6-9(2)13(8)15-14(18)11-7-12(10(3)17)19-16-11/h4-7H,1-3H3,(H,15,18)

InChI Key

CXLWJZPKJKFJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C(=O)C

Origin of Product

United States

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